

An In-depth Technical Guide to 2,6-Difluorobenzamide-d3

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Compound of Interest

Compound Name: 2,6-Difluorobenzamide-d3

Cat. No.: B13848875

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,6-Difluorobenzamide-d3**, a deuterated stable isotope of 2,6-Difluorobenzamide. This document details its chemical and physical properties, primary applications, relevant metabolic pathways, and established experimental protocols. The inclusion of a deuterated analogue is crucial for applications requiring high-precision quantitative analysis, such as pharmacokinetic studies and environmental monitoring, where it serves as an ideal internal standard.

Chemical and Physical Properties

2,6-Difluorobenzamide is an organic compound featuring a benzene ring substituted with two fluorine atoms and an amide group.^[1] Its deuterated form, **2,6-Difluorobenzamide-d3**, is structurally identical except for the substitution of three hydrogen atoms with deuterium isotopes. This isotopic labeling makes it readily distinguishable from its non-labeled counterpart by mass spectrometry without significantly altering its chemical behavior.

Chemical Identifiers

The following table summarizes the key chemical identifiers for both 2,6-Difluorobenzamide and its deuterated analogue.

Identifier	2,6-Difluorobenzamide	2,6-Difluorobenzamide-d3
IUPAC Name	2,6-difluorobenzamide[2]	2,6-Difluorobenzamide-d3
CAS Number	18063-03-1[3][4]	30391-89-0[5]
Molecular Formula	C ₇ H ₅ F ₂ NO[3][6]	C ₇ H ₂ D ₃ F ₂ NO
SMILES	NC(=O)c1c(F)cccc1F[7]	Not available
InChI Key	AVRQBXVUUXHRMY-UHFFFAOYSA-N[2][3]	Not available

Physicochemical Data

Key physical and chemical properties are crucial for handling, storage, and application.

Property	Value (for 2,6-Difluorobenzamide)
Molecular Weight	157.12 g/mol [4][6][8]
Appearance	White to off-white crystal/powder[8][9]
Melting Point	144-148 °C[4][9]
Purity	>97%
Solubility	Not soluble in water; soluble in ethanol.[9]
Storage	Avoid heat and humidity; store in cool, dry conditions.[9]

Applications in Research and Development

2,6-Difluorobenzamide and its deuterated form are valuable tools in multiple scientific domains.

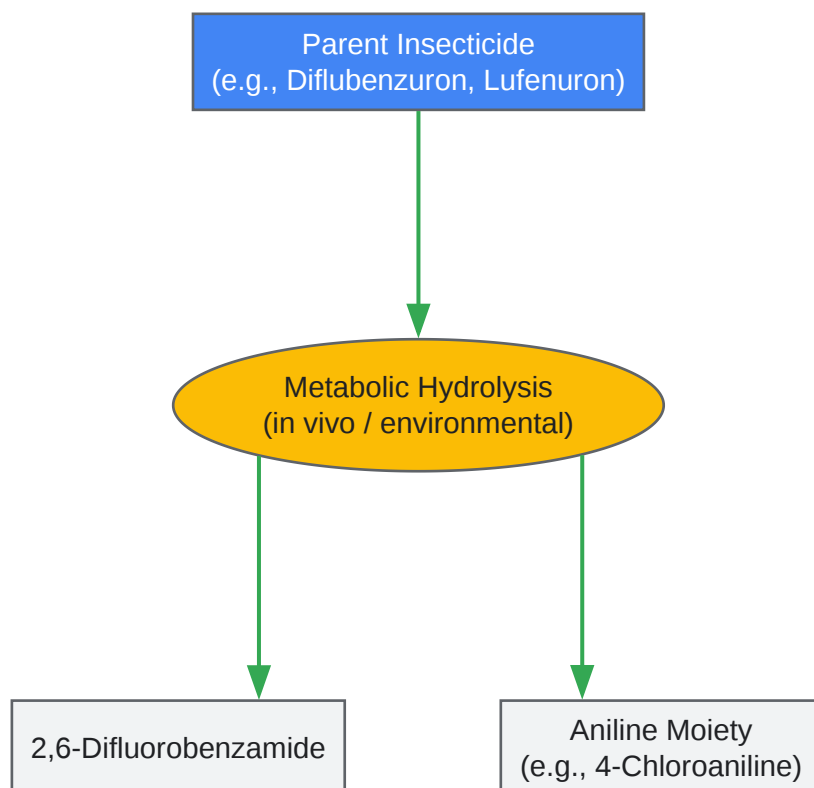
- Analytical Reference Standard:** **2,6-Difluorobenzamide-d3** is primarily used as an internal standard for the quantitative analysis of 2,6-Difluorobenzamide by isotope dilution mass spectrometry (IDMS). This is critical for accurately measuring metabolite levels in biological and environmental samples.

- **Metabolite Analysis:** The parent compound, 2,6-Difluorobenzamide, is a major metabolite of several benzoylurea insecticides, including Diflubenzuron, Lufenuron, Novaluron, and Teflubenzuron.^{[2][6][10]} Its quantification is essential for toxicological assessments and metabolic studies.^[10]
- **Synthetic Chemistry:** It serves as a key intermediate and building block in the synthesis of various agrochemicals, pharmaceuticals, and liquid crystal materials.^{[1][9][11]}
- **Drug Discovery:** Derivatives of 2,6-difluorobenzamide are being actively investigated as potent antibacterial agents.^[12] These compounds have been shown to target the FtsZ protein, a crucial component of the bacterial cell division machinery, making them promising candidates for combating multidrug-resistant pathogens like *Staphylococcus aureus*.^[12]

Metabolic Pathways and Mechanisms of Action

Formation as a Pesticide Metabolite

Several widely used insecticides undergo metabolic degradation to form 2,6-Difluorobenzamide. The primary metabolic step involves the hydrolysis of the urea bridge connecting the benzoyl and aniline moieties of the parent compound.^[10]

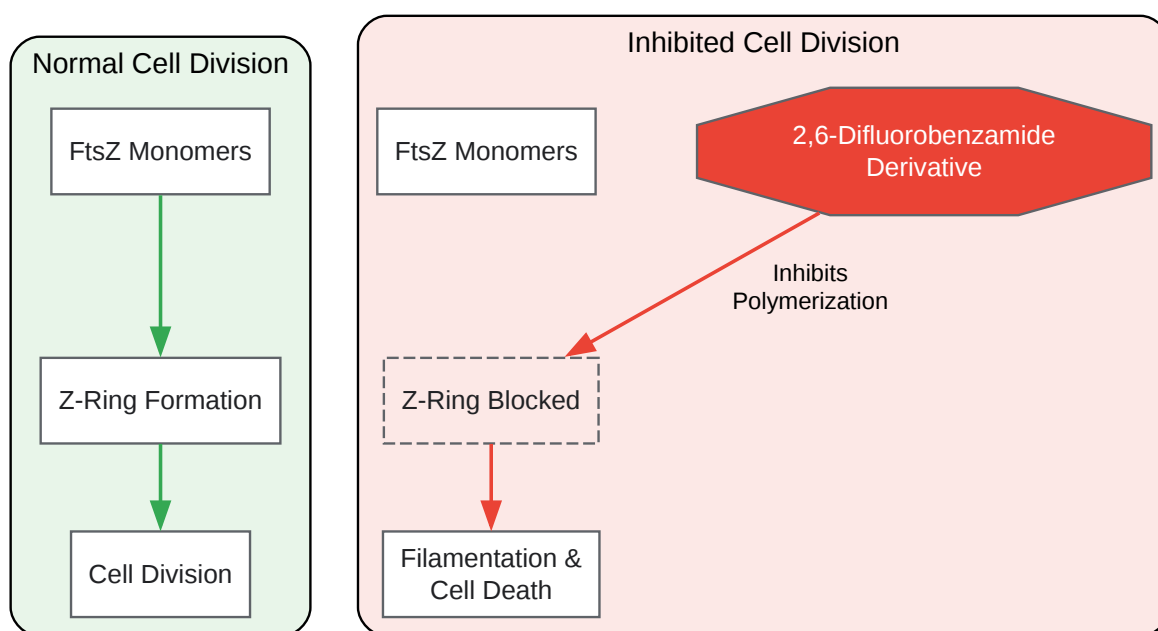


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Caption: Metabolic breakdown of benzoylurea insecticides to 2,6-Difluorobenzamide.

Mechanism of Action for Antibacterial Derivatives

Derivatives of 2,6-Difluorobenzamide have emerged as inhibitors of the bacterial FtsZ protein. FtsZ is a homolog of eukaryotic tubulin and is essential for forming the Z-ring, which initiates bacterial cell division (cytokinesis). By inhibiting FtsZ polymerization, these compounds prevent the formation of the Z-ring, leading to filamentation of the bacteria and eventual cell death.

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Caption: Inhibition of bacterial FtsZ protein by 2,6-Difluorobenzamide derivatives.

Experimental Protocols: Chemical Synthesis

The industrial synthesis of 2,6-Difluorobenzamide typically involves the hydrolysis of 2,6-difluorobenzonitrile.^{[11][13]} The following protocol is based on established patent literature.

Synthesis of 2,6-Difluorobenzamide from 2,6-Difluorobenzonitrile

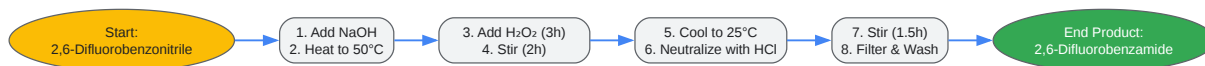
Materials:

- 2,6-difluorobenzonitrile
- 20% Sodium hydroxide (NaOH) solution
- 30% Hydrogen peroxide (H₂O₂) solution
- 10% Hydrochloric acid (HCl) solution
- Water (for washing)
- Reaction vessel (four-necked flask) with stirrer, thermometer, and reflux condenser

Procedure:

- **Reaction Setup:** Charge the four-necked flask with 30g (0.214 mol) of 2,6-difluorobenzonitrile.[\[13\]](#)
- **Base Addition:** Add 25.62g (0.128 mol) of 20% sodium hydroxide solution to the flask.[\[13\]](#)
- **Heating:** Heat the mixture to 50°C while stirring.[\[13\]](#)
- **Hydrolysis:** Slowly add 72.61g (0.641 mol) of 30% hydrogen peroxide dropwise over 3 hours. Maintain the temperature at 50°C and continue stirring for an additional 2 hours to complete the hydrolysis reaction.[\[13\]](#)
- **Neutralization:** After the reaction is complete, cool the mixture to 25°C. Adjust the pH to neutral (approx. 7.0) by adding 10% hydrochloric acid.[\[13\]](#)
- **Crystallization:** Maintain the neutral mixture at temperature and stir for 1.5 hours to ensure complete crystallization of the product.[\[13\]](#)
- **Isolation and Purification:** Cool the mixture further and collect the solid product by suction filtration. Wash the filter cake with water to remove residual salts.[\[13\]](#)

- Drying: Dry the purified solid product to obtain 2,6-Difluorobenzamide.[13]



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Caption: Workflow for the synthesis of 2,6-Difluorobenzamide.

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